molecular formula C8H17NO B15202689 2,2,4-Trimethylpiperidin-4-ol

2,2,4-Trimethylpiperidin-4-ol

Cat. No.: B15202689
M. Wt: 143.23 g/mol
InChI Key: APCBACVKSPFVLU-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpiperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpiperidin-4-ol can be achieved through various methods. One common approach involves the reduction of 2,2,4-trimethylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthesis process to ensure high yield and purity. This includes selecting appropriate catalysts, solvents, and reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2,2,4-trimethylpiperidin-4-ol

InChI

InChI=1S/C8H17NO/c1-7(2)6-8(3,10)4-5-9-7/h9-10H,4-6H2,1-3H3

InChI Key

APCBACVKSPFVLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)(C)O)C

Origin of Product

United States

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